

A Technical Guide to OMTX705: An Anti-FAP Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *TAM558 intermediate-3*

Cat. No.: *B12372374*

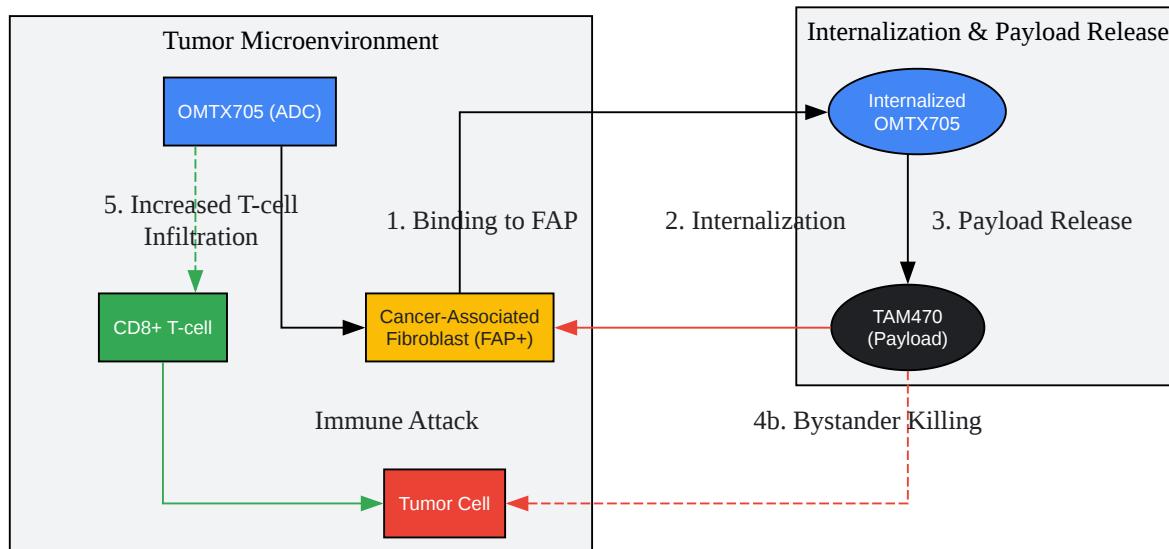
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

OMTX705 is an investigational antibody-drug conjugate (ADC) showing promise in the treatment of advanced solid tumors.^[1] This document provides a comprehensive overview of OMTX705, detailing its mechanism of action, the role of its chemical building blocks, and a summary of its preclinical and clinical development. OMTX705 targets the Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.^{[1][2]} Its innovative design allows for a dual mechanism of action, targeting both the tumor stroma and the cancer cells themselves.^{[3][4]} This guide will delve into the synthesis of its cytotoxic payload, where TAM558 and its precursor, **TAM558 intermediate-3**, play a crucial role.

Introduction to OMTX705


OMTX705 is a first-in-class ADC that is being developed for the treatment of metastatic solid tumors.^{[4][5]} It consists of a humanized monoclonal antibody that targets FAP, linked to a potent cytotoxic payload, TAM470.^[2] FAP is an attractive target for cancer therapy as it is highly expressed on CAFs in the stroma of many cancer types, while its expression in healthy tissues is limited.^[2] By targeting FAP, OMTX705 aims to remodel the tumor microenvironment and deliver its cytotoxic payload in close proximity to cancer cells.^[3] The drug is currently in clinical trials, being evaluated as both a monotherapy and in combination with immunotherapy.^[1]

Mechanism of Action

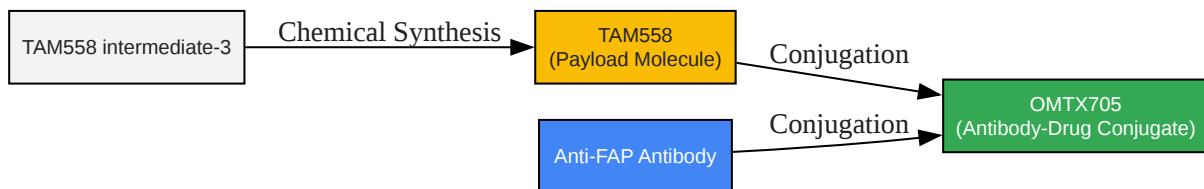
OMTX705's therapeutic strategy is centered on a dual mechanism of action that disrupts the tumor microenvironment and directly kills cancer cells.^[3]

- Targeting FAP on Cancer-Associated Fibroblasts (CAFs): The antibody component of OMTX705 binds to FAP on the surface of CAFs.^[2] This binding leads to the internalization of the ADC into the CAF.^[6]
- Payload Release and Bystander Effect: Once inside the CAF, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic payload, TAM470.^[6] TAM470, a microtubule inhibitor, then induces apoptosis in the CAF.^[6] A key feature of OMTX705 is the "bystander effect," where the released payload can diffuse out of the CAF and kill neighboring cancer cells.^[3]
- Immune System Modulation: By targeting CAFs, OMTX705 can also modulate the tumor microenvironment to make it more permissive to an anti-tumor immune response.^{[3][6]} Preclinical studies have shown that treatment with OMTX705 leads to an increase in the infiltration of CD8+ T cells into the tumor.^[6]

Below is a diagram illustrating the mechanism of action of OMTX705.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of OMTX705.


The Role of TAM558 and TAM558 intermediate-3 in OMTX705 Development

The development of a complex therapeutic like OMTX705 involves intricate chemical synthesis. TAM558 and its precursor, **TAM558 intermediate-3**, are key components in the manufacturing of the cytotoxic payload of OMTX705.[7][8][9]

- **TAM558 intermediate-3:** This is a chemical precursor used in the synthesis of TAM558.[7] Its role is purely in the chemical manufacturing process.
- **TAM558:** This is the payload molecule that is conjugated to the anti-FAP antibody to form OMTX705.[8][9] The final active payload released in the tumor microenvironment is TAM470. [2][6]

The synthesis of ADCs is a multi-step process. Utilizing well-defined intermediates like **TAM558 intermediate-3** allows for a more efficient and controlled synthesis of the final payload molecule.

The following diagram illustrates the synthetic relationship between these components.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of OMTX705.

Preclinical and Clinical Development

OMTX705 has demonstrated significant anti-tumor activity in preclinical models and is currently being evaluated in clinical trials.[1][10]

Preclinical Findings

In preclinical studies, OMTX705 has shown remarkable efficacy in various cancer models:

Study Type	Model	Key Findings	Reference
In vitro	FAP-expressing and FAP-negative cell lines	Potent cell-killing activity in FAP-positive cells.	[6]
In vivo	Patient-derived xenograft (PDX) models (pancreas, lung)	100% tumor growth inhibition and long-lasting tumor regressions.	[6][10]
In vivo	Mouse model with humanized immune system	Increased tumor infiltration by CD8+ T cells, complete tumor regressions, and delayed tumor recurrence.	[6][10]

Clinical Trials

OMTX705 is currently in a Phase 1 open-label, multicenter clinical trial for patients with advanced or metastatic solid tumors who have exhausted standard treatment options.[\[1\]](#) The trial is evaluating the safety and efficacy of OMTX705 as a single agent and in combination with the immunotherapy drug pembrolizumab.[\[1\]](#)

Experimental Protocols

The following are descriptions of key experimental methodologies used in the preclinical evaluation of OMTX705, based on published research.[\[6\]](#)

In Vitro Caspase 3/7 Activity Assay

This assay is used to measure apoptosis (programmed cell death) induced by OMTX705 in cancer cells.

- Cell Seeding: FAP-expressing cells (e.g., HT1080-FAP) and FAP-negative control cells are seeded in 96-well plates and incubated overnight.

- Treatment: The cells are then treated with OMTX705, a control antibody, or the free payload (TAM470 or TAM558) for various exposure times (e.g., 1, 6, 24, 48 hours).
- Measurement: Caspase 3/7 activity, a marker of apoptosis, is measured using a commercially available luminescent assay kit according to the manufacturer's instructions.

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of OMTX705 in animal models.

- Model System: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are often used. Models with a humanized immune system can also be employed to study the interaction with immunotherapy.
- Treatment: Once tumors are established, mice are treated with OMTX705, either as a single agent or in combination with other therapies like chemotherapy or immunotherapy.
- Endpoints: Tumor volume is measured regularly to determine tumor growth inhibition. Other endpoints may include survival, body weight (as a measure of toxicity), and analysis of the tumor microenvironment (e.g., immune cell infiltration) at the end of the study.

The workflow for a typical in vivo study is depicted below.

[Click to download full resolution via product page](#)

Caption: In vivo experimental workflow.

Conclusion

OMTX705 is a promising antibody-drug conjugate with a novel dual mechanism of action that targets the tumor microenvironment and cancer cells. Its development relies on the precise chemical synthesis of its components, including the payload molecule TAM558, which is derived from precursors like **TAM558 intermediate-3**. Preclinical data have demonstrated

potent anti-tumor activity, and ongoing clinical trials will further elucidate its therapeutic potential in patients with advanced solid tumors. The continued investigation of OMTX705, both as a monotherapy and in combination with other agents, holds significant promise for the future of cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oncomatryx Announces FDA and AEMPS IND Clearance for OMTX705, a First-in-class Tumor Microenvironment-targeted ADC, to Treat Advanced Solid Tumors – Oncomatryx [oncomatryx.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to OMTX705: An Anti-FAP Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12372374#tam558-intermediate-3-s-contribution-to-omtx705-development>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com